Mercuric chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

See also: Mercuric Chloride (preferred); Mercuric cation (has active moiety); Atropa belladonna; this compound (component of) ... View More ...

科学的研究の応用

Preservation in Marine Chemistry

Mercuric chloride is used as a preservative for natural water samples in marine chemistry. It helps maintain sample stability for subsequent analysis, contributing to more accurate nutrient determination (Kirkwood, 1992).

Control of Infestations in Collections

Historically, this compound was employed to control insect and fungal infestations in natural history collections. Its extensive use in herbarium collections is documented, alongside protocols for handling and cleaning this compound-contaminated cabinets (Fallon et al., 2016).

Clinical Chemistry Analysis

In clinical chemistry, this compound is utilized in the assay of serum chloride using semiautomated discrete analyzers. This application emphasizes its role in rapid and precise biochemical analyses (Levinson, 1976).

Environmental Toxicology

This compound's impact on rat liver mitochondria and hepatocytes has been explored, providing insights into its toxicological profile and effects on cellular bioenergetics (Palmeira & Madeira, 1997).

Soil Science

In soil science, the influence of this compound on the sorptive behavior of herbicides in soil is studied. It's shown to affect soil's capacity to retain herbicides, indicating its role in environmental xenobiotic fate studies (Stephens et al., 2002).

Sequestration of Mercury in Museums

Research has focused on using elemental selenium nanospheres to sequester elemental mercury vapor released from this compound-treated herbarium specimens, addressing health risks in museum environments (Fellowes et al., 2011).

Catalyst in Industrial Production

This compound is used in industrial processes, such as in the production of vinyl chloride. Its applications in improving the spreadable life and reducing production costs in PVC resin manufacturing are notable (Wangjun Guo, 2002).

作用機序

Safety and Hazards

Mercuric chloride is highly toxic and corrosive . It is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, suspected of causing genetic defects, suspected of damaging fertility, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

生化学分析

Biochemical Properties

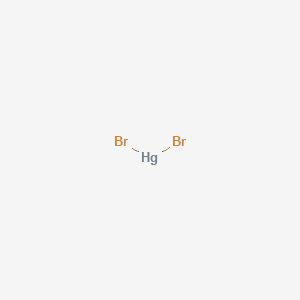

Mercuric chloride is not a salt composed of discrete ions, but rather is composed of linear triatomic molecules . It interacts with various biomolecules, particularly those containing sulfhydryl groups, such as enzymes and proteins . These interactions can disrupt cellular signaling pathways and alter gene expression .

Cellular Effects

This compound has been shown to have detrimental effects on various types of cells and cellular processes . It can damage the nervous system, causing symptoms such as tremors, spasms, memory loss, hallucinations, severe sadness, and increased excitability . It also affects the renal system and gastrointestinal tract .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with the sulfhydryl and selenohydryl groups on albumin present in the plasma, disrupting receptors, and intracellular signals . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Long-term exposure to this compound can lead to changes in cellular function over time . It has been shown to cause spatial learning and memory impairments and hippocampal mitochondrial dysfunction in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses can lead to severe toxicity, affecting the nervous system, kidneys, and other organs . Lower doses can still cause significant health effects, including spatial learning and memory impairments .

Metabolic Pathways

This compound can disrupt various metabolic pathways. It alters the biology of the cell by disrupting many metabolic pathways and different physiological processes .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It is readily absorbed by the gastrointestinal tract and subsequently enters systemic circulation, which facilitates the delivery of mercuric ions to target organs .

Subcellular Localization

This compound can be localized within various subcellular compartments. For instance, it has been shown to accumulate in the apical zone of the stratum corneum, a layer of the skin . This suggests that this compound may have a reservoir function in this region .

特性

IUPAC Name |

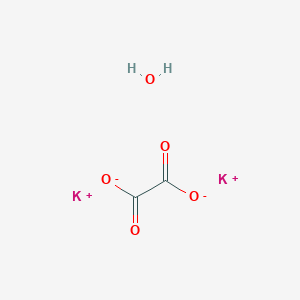

mercury(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Hg/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJROJCJINYWOX-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Hg+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Hg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)